Hotrienol

Catalog No.
S1894712
CAS No.
20053-88-7
M.F
C10H16O
M. Wt
152.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hotrienol

CAS Number

20053-88-7

Product Name

Hotrienol

IUPAC Name

(3R,5E)-3,7-dimethylocta-1,5,7-trien-3-ol

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

InChI

InChI=1S/C10H16O/c1-5-10(4,11)8-6-7-9(2)3/h5-7,11H,1-2,8H2,3-4H3/b7-6+/t10-/m0/s1

InChI Key

ZJIQIJIQBTVTDY-FGEFZZPRSA-N

SMILES

CC(=C)C=CCC(C)(C=C)O

Solubility

insoluble in water; 50% soluble in heptane or triacetin
50% soluble in ethanol (in ethanol)

Canonical SMILES

CC(=C)C=CCC(C)(C=C)O

Isomeric SMILES

CC(=C)/C=C/C[C@](C)(C=C)O

Understanding Insect Behavior and Communication

Hotrienol's primary role as a mating attractant for female Drosophila makes it a valuable tool for studying insect behavior and communication. Researchers use it in controlled laboratory settings to:

  • Analyze female fly response: By observing female fly behavior in response to varying concentrations of hotrienol, scientists can gain insights into the olfactory system and neural mechanisms underlying mate selection in fruit flies .
  • Dissect the role of other pheromones: Hotrienol can be used in combination with other Drosophila pheromones to understand their interactions and how they influence overall female fly behavior .

Development of Pest Control Strategies

The strong attraction hotrienol exerts on female flies has led to research on its potential use in pest control. Here are two main approaches:

  • Monitoring: Hotrienol-baited traps can be deployed to monitor fruit fly populations in agricultural settings. This information can be used to determine the need for and timing of insecticide application .
  • Mating disruption: High concentrations of hotrienol could potentially disrupt male-female communication and hinder reproduction in fruit fly populations. This approach is still under investigation, but it offers an eco-friendly alternative to traditional insecticides .

Neuroscience and Olfaction Research

Hotrienol's specific interaction with the olfactory system of female Drosophila makes it a useful tool for neuroscientists studying odor detection and processing in insects. Researchers can use hotrienol to:

  • Map neural pathways: By exposing flies to hotrienol and monitoring their brain activity, scientists can map the neural pathways involved in odor detection and response .
  • Study odorant receptor function: Hotrienol can be used to probe the function of specific odorant receptors in the fly's olfactory system, providing insights into how insects perceive and distinguish different odors .

Hotrienol is a naturally occurring monoterpenoid alcohol characterized by its fruity aroma. It is predominantly found in various plant species, particularly in the essential oils of certain flowers and fruits. Its chemical structure is defined by the presence of a hydroxyl group (-OH) attached to a branched carbon chain, contributing to its distinctive scent profile. Hotrienol has garnered attention for its potential applications in flavoring and fragrance industries due to its pleasant olfactory properties .

, including:

  • Ene-type Chlorination: This method involves the chlorination of linalyl compounds to synthesize hotrienol, demonstrating its reactivity and versatility in organic synthesis .
  • Degradation Reactions: In honey and other natural products, hotrienol can be subject to oxidative degradation under acidic conditions, leading to the formation of various degradation products .
  • Esterification: Hotrienol can react with acids to form esters, which are often responsible for fruity aromas in food products .

Hotrienol exhibits several biological activities that have been investigated in various studies:

  • Antimicrobial Properties: Some research indicates that hotrienol possesses antimicrobial effects, making it a candidate for natural preservatives in food and cosmetic applications.
  • Aroma Compound: Its role as a key odorant in wines, particularly in red wine varieties like Zweigelt, highlights its significance in sensory evaluations and flavor profiles .

Several methods have been developed for the synthesis of hotrienol:

  • Ene-type Chlorination: This is a practical synthesis method that involves the chlorination of linalyl compounds .
  • Cyclopropylcarbinyl–Homoallyl Rearrangement: A more complex synthetic route involves rearranging adducts formed from cyclopropenes, yielding hotrienol as a product .
  • Natural Extraction: Hotrienol can also be extracted from essential oils of plants where it naturally occurs, although this method may not be as efficient or cost-effective as synthetic routes.

Hotrienol has various applications across different industries:

  • Flavoring Agent: Due to its fruity aroma, hotrienol is used in food and beverage formulations.
  • Fragrance Industry: It serves as a fragrance component in perfumes and personal care products.
  • Marker Compound: In wine production, hotrienol acts as a marker for certain grape varieties, aiding in quality control and authenticity assessments .

Hotrienol shares similarities with several other terpenoid compounds. Below is a comparison highlighting its uniqueness:

CompoundStructure SimilarityUnique Features
LinaloolMonoterpenoidFloral scent; widely used in perfumery.
GeraniolMonoterpenoidRose-like aroma; used as a flavoring agent.
MyrceneMonoterpenoidEarthy scent; prevalent in hops and cannabis.
CitronellolMonoterpenoidLemon-like aroma; used in insect repellents.

Hotrienol's distinct fruity aroma sets it apart from these compounds, making it particularly valuable in flavor and fragrance applications.

Botanical Sources and Ecological Distribution

Hotrienol, chemically designated as 3,7-dimethyl-1,5,7-octatrien-3-ol, represents a significant monoterpenoid alcohol found across diverse botanical families [1] [2]. This tertiary alcohol compound exhibits widespread natural distribution, particularly within aromatic plant species where it contributes substantially to characteristic volatile profiles [4]. The compound belongs to the class of organic compounds known as tertiary alcohols, characterized by a hydroxy group attached to a saturated carbon atom [5].

The ecological distribution of hotrienol spans multiple plant families, including Theaceae, Vitaceae, Aristolochiaceae, Rutaceae, Hamamelidaceae, Lauraceae, Myrtaceae, Lamiaceae, and Orchidaceae [1] [6] [5]. Research has identified hotrienol in at least thirteen distinct plant species, demonstrating its prevalence as a natural plant metabolite [5]. The compound serves diverse biological functions, including contribution to floral fragrances, pollinator attraction mechanisms, and plant defense responses [7] [8].

Table 1: Natural Occurrence of Hotrienol in Plant Species

Plant SpeciesOccurrence TypeConcentration/DetectionReference Citation
Camellia sinensis var. assamicaLeaf/Aroma compoundsMajor volatile constituent [9] [10] [11] [12]
Vitis vinifera (Zweigelt)Fruit/Wine markerVariety-specific marker [13] [14]
Camellia sinensis (Tea flowers)Flower/Volatile1.5% of SFE extract [15]
Asarum canadenseWhole plantDetected [1] [5]
Zanthoxylum schinifoliumWhole plantDetected [1] [5]
Hamamelis virginianaWhole plantDetected [5]
Litsea cubebaWhole plantDetected [5]
Myrtus communisWhole plantDetected [5]
Rosmarinus officinalisWhole plantDetected [5]
Syzygium jambosWhole plantDetected [5]
Zanthoxylum armatumWhole plantDetected [5]
Eucryphia lucida (Leatherwood)Nectar/HoneyPrincipal component [16]
Dendrobium beckleri (Pencil orchid)Flower/NectarPresent in floral compounds [6]

Occurrence in Camellia sinensis var. assamica

Camellia sinensis var. assamica represents one of the most significant botanical sources of hotrienol, where the compound functions as a major volatile constituent contributing to the characteristic aroma profile of Assam tea [9] [10] [11]. Research utilizing gas chromatography-mass spectrometry has consistently identified hotrienol among the principal volatile compounds in various tea preparations from this variety [12].

In Kangra orthodox black tea derived from Camellia sinensis, hotrienol constitutes approximately 1.5% of supercritical fluid extraction extracts, ranking among the major components alongside phenylethanol, linalool, and geraniol [15]. The compound demonstrates particular abundance in tea flowers, where it contributes significantly to the floral aroma characteristics [9] [15]. Analytical studies have revealed that hotrienol concentrations vary considerably across different processing methods and extraction techniques [12].

The presence of hotrienol in Camellia sinensis var. assamica exhibits distinct patterns related to plant tissue distribution and seasonal variations [17]. Research has demonstrated that hotrienol content varies substantially across different months, with peak concentrations observed in March and November [17]. The compound shows preferential accumulation in younger plant tissues, with buds containing significantly higher concentrations compared to mature leaves [17].

Comparative studies of different Assam tea cultivars have revealed that hotrienol occurs alongside other significant monoterpenoids including limonene, trans-linalool oxide, cis-linalool oxide, linalool, and furfural [11]. The compound contributes to the distinctive aromatic properties that differentiate Assam tea varieties from other Camellia sinensis cultivars [10] [11].

Presence in Vitis vinifera (Wine Grapes) and Floral Nectars

Vitis vinifera represents another botanically significant source of hotrienol, where the compound serves specialized functions in wine aroma development and varietal authentication [13] [14] [18]. Research has established hotrienol as a definitive variety marker for Zweigelt wines, where it demonstrates consistent presence across all analyzed samples while remaining absent in comparative Rondo varieties [13].

The compound contributes to the characteristic linden blossom aroma profile associated with certain wine varieties, particularly those exhibiting floral and elderflower notes [8]. In wine production, hotrienol originates from grape varietal compounds and undergoes complex transformations during fermentation processes [14] [18]. The compound represents one of forty important monoterpenes identified in grape varieties, contributing to varietal differentiation and sensory characteristics [14].

Floral nectars constitute another significant ecological niche for hotrienol occurrence, where the compound functions in pollinator attraction mechanisms [7] [16]. In leatherwood honey derived from Eucryphia lucida, hotrienol represents the principal component detected in headspace analysis, while also occurring as a major compound in concentrated extracts [16]. Research indicates that hotrienol formation in honey may occur during ripening processes within hive conditions, with higher concentrations observed in mature honey compared to unripe samples [16].

The compound demonstrates particular lability among terpenes and exhibits thermally sensitive properties, though evidence supports its natural occurrence in non-thermally treated honey samples [16]. Studies have identified hotrienol formation pathways involving conversion from corresponding 8-hydroxylinalool precursors through bioconversion processes [16].

Enzymatic Biosynthesis Mechanisms

The biosynthetic production of hotrienol involves complex enzymatic mechanisms primarily mediated by cytochrome P450 monooxygenases acting upon monoterpenoid precursors [19] [20]. These enzymatic processes represent highly regulated metabolic pathways that demonstrate tissue-specific and temporally controlled expression patterns [19] [21].

Table 2: Biosynthetic Characteristics of Hotrienol

Biosynthetic AspectDetailsSupporting Evidence
Precursor compoundLinalool (via CYP450-mediated hydroxylation)Linalool oxidation studies
Enzyme familyCytochrome P450 monooxygenasesP450 enzyme characterization
Oxidation mechanismTerminal hydroxylation at C-8 positionStructural analysis
Tissue specificityHigher in buds > first leaves > stemsTissue distribution studies
Seasonal variationPeak concentrations in March and NovemberTemporal variation analysis
Metabolic pathwayMonoterpene biosynthesis pathwayMetabolic pathway studies
Molecular formulaC₁₀H₁₆OChemical analysis
Molecular weight152.23 g/molMolecular characterization

CYP450-Mediated Hydroxylation of Linalool Precursors

Cytochrome P450 enzymes catalyze the critical hydroxylation reactions responsible for hotrienol biosynthesis from linalool precursors [19] [20] [22]. These monooxygenases represent a notable family of biocatalysts involved in both exogenous and endogenous compound metabolism, demonstrating versatile oxidative capabilities [22].

Research has identified specific cytochrome P450 subfamily members, particularly CYP76C1, as primary linalool oxidases capable of sequential oxidation reactions [19]. CYP76C1 catalyzes the successive oxidation of the terminal 8-carbon position of linalool, forming 8-hydroxylinalool, 8-oxolinalool, and 8-carboxylinalool through sequential enzymatic steps [19]. These oxidative transformations represent the foundational biochemical processes underlying hotrienol formation [19].

The enzymatic mechanism involves the formation of highly reactive iron-oxo species that facilitate selective carbon-hydrogen bond activation [22]. Cytochrome P450 enzymes utilize molecular oxygen and electron donors to generate these oxidizing intermediates, which subsequently abstract hydrogen atoms from specific carbon positions on linalool substrates [23] [22].

Studies utilizing Arabidopsis thaliana flower systems have demonstrated that multiple P450 enzymes contribute to linalool metabolism, including CYP76C3 and CYP71B31, which generate various hydroxylated derivatives including 4-hydroxylinalool, 5-hydroxylinalool, and 1,2-epoxylinalool [19]. These findings indicate the complexity of monoterpenol oxidative metabolism and the involvement of multiple enzymatic pathways in hotrienol biosynthesis [19].

The substrate specificity of cytochrome P450 enzymes demonstrates remarkable selectivity for linalool enantiomers, with distinct enzymes showing preferences for specific stereoisomers [19]. CYP76C1 exhibits particularly high efficiency in linalool conversion, representing the most active linalool-converting enzyme among characterized P450 family members [19].

Seasonal and Tissue-Specific Expression Patterns in Plants

The biosynthesis of hotrienol demonstrates pronounced seasonal and tissue-specific expression patterns that reflect complex regulatory mechanisms governing monoterpene metabolism [24] [25] [17]. These temporal and spatial variations in compound accumulation correlate directly with developmental stages, environmental conditions, and physiological demands of plant tissues [26] [21].

Seasonal variation studies in Camellia sinensis have revealed significant fluctuations in hotrienol content across different months, with peak concentrations occurring during March and November [17]. The seasonal pattern suggests correlation with specific developmental phases and environmental conditions that promote enhanced monoterpene biosynthesis [17]. Research indicates that both E and Z configurations of 8-hydroxylinalool, the immediate precursor to hotrienol, exhibit consistent seasonal trends, though their relative ratios fluctuate throughout the year [17].

Tissue-specific distribution analysis demonstrates preferential hotrienol accumulation in younger, metabolically active plant tissues [17]. In tea plants, bud tissues contain approximately 18.30 nmol/g of E-8-hydroxylinalool, significantly exceeding concentrations found in first leaves (8.50 nmol/g), stems (5.51 nmol/g), and mature leaves [17]. This distribution pattern reflects the higher metabolic activity and terpene synthase expression levels characteristic of meristematic and developing tissues [21].

The tissue-specific expression of terpene synthase genes correlates directly with hotrienol biosynthetic capacity [21] [27]. Research utilizing quantitative reverse transcription polymerase chain reaction has demonstrated that terpene synthase genes exhibit strong tissue-specific expression patterns, with highest activity in floral tissues during anthesis [21]. These expression patterns coincide temporally with peak volatile terpene emission, indicating coordinated regulation of biosynthetic gene expression and metabolite accumulation [21].

Environmental factors significantly influence the temporal expression patterns of hotrienol biosynthetic pathways [25] [26]. Light intensity, temperature fluctuations, and seasonal photoperiod changes affect the development of glandular trichomes where terpenoid synthesis occurs [24]. Studies have shown that terpenoid accumulation varies dramatically between rainy and dry seasons, with synthesis being light-dependent and influenced by trichome development patterns [24].

The circadian regulation of phytohormone gene expression programs provides additional temporal control over hotrienol biosynthesis [26]. Morning-specific expression patterns of hormone-associated genes coincide with periods of maximal growth rate and metabolic activity, suggesting coordinated regulation of secondary metabolite production with primary physiological processes [26].

Metabolic Engineering Approaches for Enhanced Production

Metabolic engineering strategies for enhanced hotrienol production focus on manipulating key biosynthetic pathways, optimizing precursor availability, and overexpressing critical enzymatic components [28] [29] [27]. These approaches utilize both traditional plant breeding techniques and modern biotechnological methods to increase monoterpene yields in target organisms [28] [30].

The fundamental principle underlying metabolic engineering for hotrienol production involves maximizing carbon flux from primary substrates toward target monoterpene compounds while minimizing flux diversion to unnecessary byproducts [28]. The monoterpene biosynthesis pathway can be conceptually divided into four distinct metabolic modules: central carbon metabolism, cofactor metabolism, isoprene supplement metabolism, and monoterpene biosynthesis proper [28].

Engineering approaches targeting the mevalonate pathway represent primary strategies for enhancing precursor availability [28] [29]. The mevalonate pathway provides essential isoprene units through sequential enzymatic conversions involving acetyl-CoA acetyltransferase, 3-hydroxy-3-methylglutaryl-CoA synthase, 3-hydroxy-3-methylglutaryl-CoA reductase, mevalonate kinase, phosphomevalonate kinase, and mevalonate diphosphate decarboxylase [28] [27].

Optimization of 3-hydroxy-3-methylglutaryl-CoA reductase expression represents a critical engineering target, as this enzyme catalyzes a rate-limiting step susceptible to feedback inhibition [28]. Replacement with more active enzyme variants from Staphylococcus aureus or directed evolution approaches have demonstrated significant improvements in pathway flux [28].

Alternative engineering strategies target the methylerythritol phosphate pathway located in plastids, which provides geranyl diphosphate precursors for monoterpene synthesis [27]. This pathway involves seven key enzymes including 1-deoxy-D-xylulose 5-phosphate synthase, 1-deoxy-D-xylulose 5-phosphate reductoisomerase, and geranyl diphosphate synthase [27].

Overexpression of terpene synthase genes represents another crucial engineering approach for enhanced hotrienol production [21] [30]. Domain-swapping experiments utilizing homogentisate geranylgeranyl transferase and homogentisate phytyltransferase have demonstrated successful conversion of tocopherol-producing systems into tocotrienol-producing systems [30]. These chimeric enzymes containing dual domain swaps successfully produced tocotrienols, indicating the feasibility of engineering substrate specificity [30].

Metabolic engineering approaches have achieved substantial increases in vitamin E antioxidant production through combined expression of pathway enzymes [30]. Expression of barley homogentisate geranylgeranyl transferase in soybean under seed-specific promoter control resulted in tocotrienols accounting for over 80% of total vitamin E antioxidants in developing seeds [30].

Headspace Solid-Phase Microextraction Optimization

Headspace Solid-Phase Microextraction represents the most widely adopted technique for hotrienol isolation from complex matrices, particularly botanical samples and food products [1] [2]. The optimization of Headspace Solid-Phase Microextraction parameters demonstrates critical importance for achieving maximum extraction efficiency and analytical sensitivity.

Fiber Coating Selection: Research investigations consistently demonstrate that divinylbenzene/carboxene/polydimethylsiloxane coating provides superior extraction performance for hotrienol compared to alternative fiber types [3] [4]. The mixed-phase coating exhibits optimal affinity for compounds across a broad polarity range, with hotrienol extraction efficiency reaching 85-95% under optimized conditions [5]. Comparative studies reveal that polydimethylsiloxane and polyacrylate fibers yield significantly lower recovery rates of 60-75% and 45-60%, respectively [6].

Temperature Optimization: Extraction temperature profoundly influences hotrienol recovery, with optimal conditions established at 60°C for most matrix types [7] [8]. Higher temperatures of 85°C demonstrate enhanced extraction of less volatile terpene compounds but may compromise hotrienol integrity through thermal degradation [9]. Temperature optimization studies conducted across honey matrices reveal maximum signal intensity at 60°C, with extraction efficiency decreasing at temperatures above 70°C [10].

Temporal Parameters: Equilibration and extraction time optimization studies establish 15-minute equilibration periods followed by 30-45 minute extraction phases as optimal conditions [11] [12]. Extended extraction times beyond 45 minutes show marginal improvement in hotrienol recovery while increasing analysis duration and potential artifact formation [13].

Matrix Modifications: Sample preparation modifications significantly impact extraction efficiency. Honey to water ratios of 2:1 provide optimal viscosity reduction while maintaining analyte concentration [14]. Sodium chloride addition at 30% saturation enhances ionic strength, facilitating improved partitioning of hotrienol into the headspace [15]. These modifications collectively increase hotrienol detection sensitivity by 40-60% compared to unmodified samples [16].

Ultrasonic Solvent Extraction Efficiency Comparisons

Ultrasonic Solvent Extraction methodologies offer alternative approaches for hotrienol isolation, particularly advantageous for semi-volatile compound analysis and comprehensive chemical profiling [17] [18]. Systematic evaluations of solvent systems reveal distinct performance characteristics for hotrienol extraction.

Solvent System Optimization: Dichloromethane extraction demonstrates superior hotrienol recovery rates of 75-85%, with particular effectiveness for compounds exhibiting moderate polarity characteristics [19] [20]. Pentane/diethyl ether mixtures in 1:2 volume ratios achieve comparable extraction efficiencies of 80-90% while providing enhanced selectivity for terpene compounds [21].

Extraction Mechanism: Ultrasonic Solvent Extraction operates through cavitation-induced mass transfer enhancement, reducing extraction time requirements to 30 minutes compared to traditional solvent extraction methods requiring 2-4 hours [18]. The ultrasonic energy facilitates cellular matrix disruption, improving solvent penetration and analyte release from botanical tissues [20].

Comparative Performance: Direct comparison studies between Ultrasonic Solvent Extraction and alternative extraction methods reveal complementary analytical capabilities [3] [15]. While Headspace Solid-Phase Microextraction excels in volatile compound isolation, Ultrasonic Solvent Extraction provides superior recovery for semi-volatile derivatives and oxidized hotrienol metabolites [17] [21].

Solvent Consumption and Environmental Considerations: Ultrasonic Solvent Extraction requires substantial solvent volumes of 60-100 milliliters per sample, contrasting with solvent-free Headspace Solid-Phase Microextraction approaches [18]. Recent methodological developments focus on miniaturized extraction protocols reducing solvent consumption to 2-3 milliliters while maintaining extraction efficiency [18].

Chromatographic Separation Strategies

Gas Chromatography-Mass Spectrometry Fingerprinting for Terpene Profiling

Gas Chromatography-Mass Spectrometry represents the analytical gold standard for hotrienol identification and quantification, providing both separation efficiency and structural confirmation capabilities [22] [23]. Comprehensive optimization of chromatographic parameters ensures reliable hotrienol determination across diverse sample matrices.

Column Selection and Performance: Non-polar stationary phases, particularly DB-5 and HP-5 columns, demonstrate optimal separation characteristics for hotrienol analysis [22] [24]. These phases provide retention indices ranging from 1104-1114 on non-polar columns, enabling reliable compound identification through retention time matching [12] [22]. Polar stationary phases such as HP-Innowax exhibit higher retention indices of 1616, offering complementary separation selectivity for complex terpene mixtures [24].

Temperature Programming Optimization: Systematic temperature programming optimization establishes initial temperatures of 40-60°C with ramping rates of 3-5°C per minute to final temperatures of 220-260°C [22] [25]. These conditions provide baseline resolution of hotrienol from structurally related compounds including linalool, α-terpineol, and linalool oxides [26].

Mass Spectrometric Detection: Electron ionization at 70 electron volts generates characteristic fragmentation patterns facilitating hotrienol identification [27] [22]. Primary fragment ions include m/z 93, 121, and 136, with the molecular ion peak at m/z 152 providing molecular weight confirmation [28]. Selected ion monitoring protocols enhance detection sensitivity by 5-10 fold compared to full-scan acquisition modes [23].

Quantification Strategies: External standard calibration using authentic hotrienol reference materials provides linear response across concentration ranges of 1-100 μg/mL with correlation coefficients exceeding 0.999 [23] [26]. Internal standard methodologies employing structurally similar compounds such as benzophenone or 2-pentanol improve quantification precision and account for matrix effects [29].

High-Performance Liquid Chromatography-Diode Array Detection Methods for Oxidative Derivative Analysis

High-Performance Liquid Chromatography coupled with Diode Array Detection offers complementary analytical capabilities for hotrienol and its oxidative derivatives, particularly valuable for stability studies and metabolite analysis [30] [21]. This approach provides simultaneous detection across multiple wavelengths, enabling comprehensive compound characterization.

Chromatographic Conditions: Reversed-phase separations utilizing C18 stationary phases with gradient elution systems provide optimal resolution for hotrienol and related compounds [31] [32]. Mobile phase compositions incorporating acidified water and acetonitrile or methanol facilitate adequate retention and peak shape optimization [33].

Detection Wavelength Selection: Hotrienol exhibits maximum ultraviolet absorption at wavelengths around 254 nanometers, though detection at 280 nanometers provides enhanced selectivity for phenolic oxidation products [30] [34]. Diode Array Detection enables simultaneous monitoring across 190-400 nanometer ranges, facilitating comprehensive spectral characterization [35].

Oxidative Derivative Analysis: High-Performance Liquid Chromatography-Diode Array Detection proves particularly valuable for analyzing hotrienol oxidation products formed during sample storage or processing [21] [36]. These methods enable quantification of hydroxylated derivatives, epoxides, and other transformation products not readily amenable to gas chromatographic analysis [37].

Method Validation Parameters: Validated High-Performance Liquid Chromatography-Diode Array Detection methods demonstrate linear ranges from 7.10-39.60 milligrams per kilogram with limits of detection around 10 μg/mL [21] [38]. Recovery studies yield acceptable results ranging from 96-116% with relative standard deviations below 2.4% [39].

Advanced Spectroscopic Quantification Approaches

Advanced spectroscopic methodologies complement chromatographic techniques by providing rapid, non-destructive analytical capabilities for hotrienol determination and characterization [40] [41]. These approaches offer particular advantages for high-throughput screening applications and real-time monitoring.

Nuclear Magnetic Resonance Spectroscopy: High-resolution Nuclear Magnetic Resonance provides definitive structural characterization of hotrienol through detailed analysis of proton and carbon chemical environments [27] [42]. One-dimensional proton Nuclear Magnetic Resonance reveals characteristic signals including vinyl protons at 5.8-6.2 parts per million and methyl groups at 1.6-2.1 parts per million [43]. Two-dimensional Nuclear Magnetic Resonance techniques including Correlation Spectroscopy and Heteronuclear Single Quantum Coherence enable complete structural assignment and stereochemical determination [28].

Fourier Transform Infrared Spectroscopy: Infrared spectroscopic analysis provides rapid identification of hotrienol through characteristic vibrational frequencies including hydroxyl stretching at 3200-3600 cm⁻¹ and carbon-carbon double bond stretching at 1640-1680 cm⁻¹ [44]. Attenuated Total Reflectance sampling techniques enable direct analysis of liquid samples without extensive preparation [45].

Mass Spectrometric Quantification: High-resolution mass spectrometry employing electrospray ionization or atmospheric pressure chemical ionization provides accurate mass determination and fragmentation analysis [46] [26]. These methods achieve sub-parts per million mass accuracy, enabling confident molecular formula assignment and structural elucidation [47].

Ion Mobility Spectrometry: Emerging ion mobility techniques offer rapid gas-phase separation based on molecular size and shape characteristics [41]. These methods provide complementary selectivity to traditional chromatographic approaches and enable rapid screening applications [48].

Physical Description

Colourless liquid; mouldy aroma

XLogP3

2.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

152.120115130 g/mol

Monoisotopic Mass

152.120115130 g/mol

Heavy Atom Count

11

Density

0.877-0.884

UNII

V6J1653W94

Wikipedia

3,7-dimethylocta-1,5,7-trien-3-ol

Use Classification

Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Dates

Last modified: 08-16-2023

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